molecular formula C14H16N4O B2677103 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2176124-91-5

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2677103
CAS RN: 2176124-91-5
M. Wt: 256.309
InChI Key: HLZUOFJVRWJYHC-UHFFFAOYSA-N
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Description

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. In

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activity : Compounds with pyrazole moieties, like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have been synthesized and shown moderate antibacterial and antioxidant activities. These compounds have been analyzed through spectral methods and molecular docking tools to elucidate their interactions with enzymes (Golea Lynda, 2021).

  • Anticancer and Antimicrobial Agents : Synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate biologically active entities like oxazole, pyrazoline, and pyridine, has been explored for anticancer activity against a panel of 60 cancer cell lines. These compounds also display potent in vitro antibacterial and antifungal activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Molecular Interaction and Docking Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : The molecular interaction of compounds with a pyrazole structure has been examined using molecular orbital methods. These studies contribute to understanding the steric binding interactions with receptors, potentially aiding in drug design (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

  • Molecular Docking Studies for Antiinflammatory Activity : Compounds including pyrazoline derivatives have been synthesized and evaluated for their in vivo antiinflammatory and in vitro antibacterial activity. Molecular docking studies complement these biological evaluations, suggesting potential as molecular templates for antiinflammatory activity (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Spectroscopic and Quantum Studies

  • Synthesis, Spectral Analysis, and Quantum Studies : Novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine have been synthesized and characterized using various spectroscopic techniques. Quantum chemical studies provide insights into their reactivity and stability, relevant for drug development (S. A. Halim, M. Ibrahim, 2022).

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-13(10(2)17(3)16-9)14(19)18-7-11-5-4-6-15-12(11)8-18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZUOFJVRWJYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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